molecular formula C17H15ClFN3O2S2 B2421458 N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252923-48-0

N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2421458
CAS No.: 1252923-48-0
M. Wt: 411.89
InChI Key: PUTHNCABBZJACV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including functional group transformations, cyclization, and condensation reactions. Detailed synthetic pathways and reaction conditions are documented in the literature .

Scientific Research Applications

Quantum Chemical Insight and Molecular Structure Analysis

A novel antiviral active molecule closely related to the chemical structure has been synthesized and characterized, demonstrating antiviral potency against SARS-CoV-2 protein through docking studies. The research highlights quantum chemical insights into the molecular structure, including equilibrium geometry and vibrational assignments using density functional methods. This study indicates potential applications in antiviral drug development and understanding molecule-protein interactions (Mary et al., 2020).

Synthesis and Evaluation of Antitumor Activity

Research on derivatives of thieno[3,2-d]pyrimidine has shown potent anticancer activity against several human cancer cell lines, suggesting these compounds' relevance in developing new antitumor agents. The synthesis and evaluation of these derivatives reveal their potential applications in cancer research and therapy (Hafez & El-Gazzar, 2017).

Antimicrobial Activity of Novel Derivatives

A study on thienopyrimidine linked rhodanine derivatives has demonstrated significant antimicrobial potency against various bacterial strains. These findings support the compound's potential use in addressing bacterial infections and the development of new antimicrobial agents (Kerru et al., 2019).

Spectroscopic and Docking Studies

Spectroscopic analysis and molecular docking studies of related compounds have provided insights into their interaction with viral proteins, offering a basis for their potential antiviral applications. These studies underscore the relevance of such chemical structures in the development of therapeutic agents against viruses (Mary et al., 2022).

Future Directions

: Reference to relevant literature or patents.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-10-3-4-12(19)11(18)8-10/h3-5,7-8H,2,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTHNCABBZJACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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